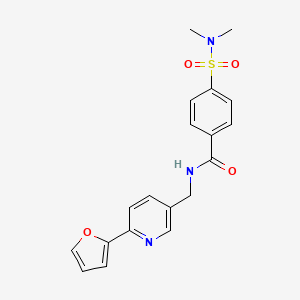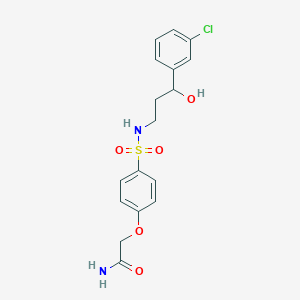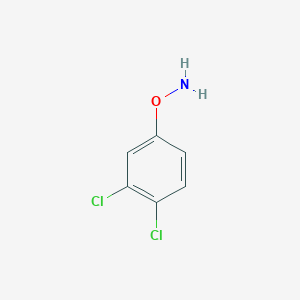
O-(3,4-dichlorophenyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(3,4-dichlorophenyl)hydroxylamine is a chemical compound with the molecular formula C6H5Cl2NO . It has a molecular weight of 178.02 . This compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for O-(3,4-dichlorophenyl)hydroxylamine is 1S/C6H5Cl2NO/c7-5-2-1-4 (10-9)3-6 (5)8/h1-3H,9H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
O-(3,4-dichlorophenyl)hydroxylamine is a powder that is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Mode of Action in Photosynthesis Research Research on O-(3,4-dichlorophenyl)hydroxylamine highlights its significance in photosynthesis studies, particularly through its interaction with spinach chloroplasts. Studies show that this compound, under specific conditions, can induce significant changes in fluorescence induction and hydroxylamine photo-oxidation, offering insights into the mode of action of photosystem II inhibitors. This has facilitated the use of fluorescence data to estimate the concentration of active system II centers in the presence of inhibitors like 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) (Bennoun & Li, 1973).
Active Site Modification in Enzyme Studies The electrophilic amination of specific residues by O-(3,4-dichlorophenyl)hydroxylamine and related compounds has been pivotal in enzyme research, demonstrating the modification of active sites in enzymes like D-amino acid oxidase. This provides a clear understanding of enzyme functionality and the impact of specific modifications on enzyme activity, illustrating the compound's utility in probing enzyme mechanisms (D’Silva, Williams, & Massey, 1986).
Photooxidation Studies Significant findings from the study of O-(3,4-dichlorophenyl)hydroxylamine include its role in photooxidation processes within photosystem II. The interaction with hydroxylamine, particularly in low concentrations, causes a delay in oxygen evolution in photosystem II, indicating its potential to set back reaction centers to a state resembling the S0 state. This has implications for understanding the structural rearrangements and electron transport within photosystem II (Guiles et al., 1990).
Synthetic Chemistry Applications In the realm of synthetic chemistry, O-(3,4-dichlorophenyl)hydroxylamine has been utilized in the synthesis of complex organic compounds. It serves as a versatile reagent for the introduction of amino groups, facilitating the synthesis of a wide range of compounds with biological and pharmaceutical significance. This underscores its utility in expanding the toolkit for synthetic organic chemistry and drug discovery efforts (Legault & Charette, 2003).
Safety and Hazards
This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, such as harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Propriétés
IUPAC Name |
O-(3,4-dichlorophenyl)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-2-1-4(10-9)3-6(5)8/h1-3H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGFHBXNVRAUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1ON)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(3,4-dichlorophenyl)hydroxylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2805082.png)
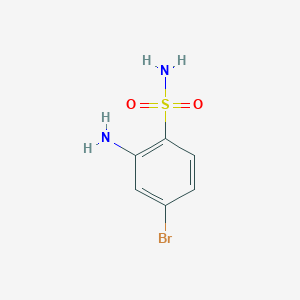
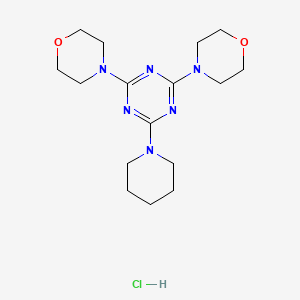

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2805087.png)


![ethyl (4Z)-4-({[(2-chlorophenyl)carbonyl]oxy}imino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate](/img/structure/B2805093.png)
![N-(1-cyanocyclopentyl)-2-[4-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2805094.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2805096.png)
![N-[cyano(oxolan-3-yl)methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B2805100.png)
